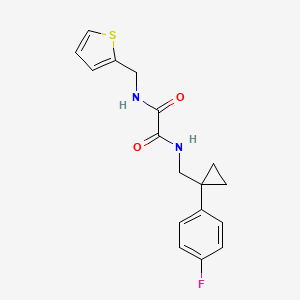
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that features a unique combination of a fluorophenyl group, a cyclopropyl moiety, and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:
Formation of the cyclopropyl intermediate: This can be achieved through a cyclopropanation reaction involving a suitable alkene and a diazo compound in the presence of a catalyst.
Introduction of the fluorophenyl group: This step involves the coupling of the cyclopropyl intermediate with a fluorophenyl halide using a palladium-catalyzed cross-coupling reaction.
Synthesis of the thiophene intermediate: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Formation of the oxalamide linkage: The final step involves the coupling of the fluorophenyl-cyclopropyl intermediate with the thiophene intermediate using an oxalyl chloride reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
化学反应分析
Types of Reactions
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide linkage can be reduced to form the corresponding amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted fluorophenyl derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiophene-containing compounds.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The fluorophenyl group may interact with aromatic residues in proteins, while the thiophene ring could participate in π-π stacking interactions. The oxalamide linkage may also play a role in binding to specific enzymes or receptors.
相似化合物的比较
Similar Compounds
- N1-((1-(4-chlorophenyl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
- N1-((1-(4-bromophenyl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
- N1-((1-(4-methylphenyl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
Uniqueness
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and reactivity. This makes it a valuable compound for studying the effects of fluorine substitution in various chemical and biological contexts.
属性
IUPAC Name |
N'-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c18-13-5-3-12(4-6-13)17(7-8-17)11-20-16(22)15(21)19-10-14-2-1-9-23-14/h1-6,9H,7-8,10-11H2,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRBTJBWELPZSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2399311.png)
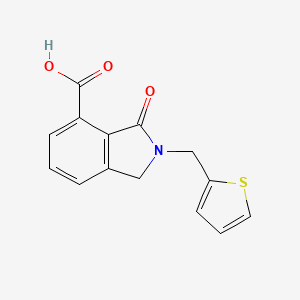
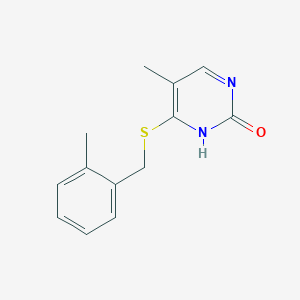
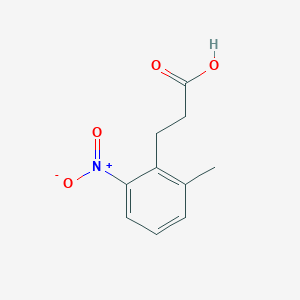
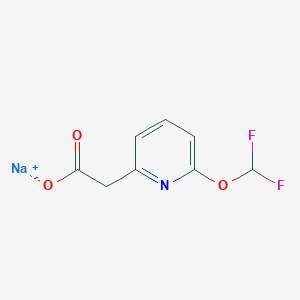
![N-[(4-FLUOROPHENYL)METHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2399319.png)
![2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B2399320.png)
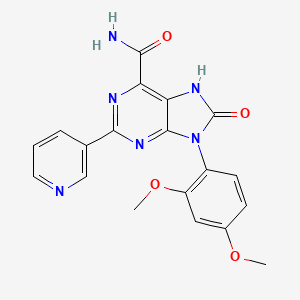
![N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2399324.png)
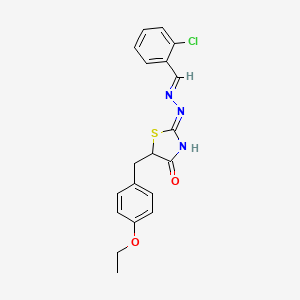
![1-(adamantane-1-carbonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2399327.png)
![N-benzyl-N-tert-butyl-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2399329.png)
![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2399331.png)

